molecular formula C17H18O2 B3051958 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde CAS No. 373642-03-6

4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde

Cat. No.: B3051958
CAS No.: 373642-03-6
M. Wt: 254.32 g/mol
InChI Key: COZVPUDWJVWBEH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde, also known as Benzylated 4-hydroxy-3-isopropylbenzaldehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzaldehyde derivative that is widely used in organic synthesis, and its unique chemical properties make it a valuable tool for researchers in different fields.

Scientific Research Applications

Synthesis and Structural Studies

  • Chalcone Derivatives Synthesis : Compounds related to 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde have been synthesized through Claisen-Schmidt condensation reactions. These compounds are characterized by FT-IR, elemental analysis, and X-ray diffraction, providing insights into their molecular structures (Salian et al., 2018).

  • Crystal Structure Analysis : Studies on similar compounds synthesized from reactions involving benzaldehyde derivatives highlight the importance of crystallography in understanding molecular conformations and interactions (Yong-jian, 2010).

Catalysis and Reaction Mechanisms

  • Glycerol Condensation : Research on the acid-catalyzed condensation of glycerol with benzaldehyde explores potential novel platform chemicals for further applications in organic synthesis (Deutsch et al., 2007).

  • Electrochemical Activity Studies : The electrocatalytic activity of benzaldehyde derivatives, including those related to this compound, in oxidation reactions, has been investigated to understand their potential in electrochemical applications (Lu et al., 2014).

Synthesis of Novel Compounds

  • Synthesis of Polycycles : Studies on the synthesis of oxygen-bridged polycycles using platinum-bound pyrylium demonstrate the versatility of benzaldehyde derivatives in creating complex molecular structures (Oh et al., 2010).

  • Development of Hydroxy Pyrazolines : Benzaldehyde derivatives have been used in the synthesis of hydroxy pyrazolines, characterized by various spectroscopic techniques, showcasing their role in the synthesis of new chemical entities (Parveen et al., 2008).

Electrooxidation Studies

  • Electrooxidation Research : Investigations into the electrooxidation of compounds related to this compound in aqueous alcohol solutions reveal important insights into their chemical behavior and potential industrial applications (Ogibin et al., 1991).

Properties

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZVPUDWJVWBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629913
Record name 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373642-03-6
Record name 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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